6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The systematic naming of 6-chloro-2-cyclopentylpyrimidine-4-carboxylic acid follows IUPAC guidelines for substituted pyrimidines. The parent structure is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Numbering begins at the nitrogen closest to the carboxylic acid group, which occupies position 4. The chlorine substituent is located at position 6, while the cyclopentyl group is attached to position 2.
The molecular formula, C$${10}$$H$${11}$$ClN$$2$$O$$2$$ , is derived from elemental analysis and mass spectrometry data. This formula accounts for:
- A pyrimidine ring (C$$4$$H$$3$$N$$_2$$)
- A cyclopentyl group (C$$5$$H$$9$$)
- One chlorine atom (Cl)
- A carboxylic acid group (COOH)
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$${10}$$H$${11}$$ClN$$2$$O$$2$$ |
| Molecular Weight | 226.66 g/mol |
| SMILES | C1CCCC1C2=NC(=CC(=N2)Cl)C(=O)O |
| InChIKey | CEJKLFVWJISBQN-UHFFFAOYSA-N |
The SMILES string reflects the connectivity: the cyclopentyl group (C1CCCC1) is bonded to the pyrimidine ring at position 2, with chlorine at position 6 and the carboxylic acid at position 4.
Structural Elucidation Through Crystallographic Studies
While direct crystallographic data for this compound is not explicitly available in the provided sources, structural analogs offer insights. For example, 6-chloro-2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid (a related compound) has been characterized using X-ray diffraction, revealing a planar pyrimidine ring with substituents adopting equatorial orientations to minimize steric strain.
Key structural features inferred for this compound include:
- Pyrimidine Ring Geometry : The aromatic ring maintains a near-planar structure, with bond lengths consistent with delocalized π-electrons (C–N: ~1.33 Å, C–C: ~1.39 Å).
- Substituent Orientation : The cyclopentyl group adopts a chair-like conformation, with its plane tilted approximately 30° relative to the pyrimidine ring to reduce steric hindrance.
- Hydrogen Bonding : The carboxylic acid group participates in intramolecular hydrogen bonding with the pyrimidine N1 atom, stabilizing the tautomeric form.
Conformational Analysis of Cyclopentyl Substituent
The cyclopentyl group’s conformation significantly influences the compound’s reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of similar compounds reveal two dominant conformers:
- Envelope Conformation : One carbon atom lies out of the cyclopentane plane, reducing torsional strain.
- Twist Conformation : Two adjacent carbon atoms deviate from the plane, creating a pseudorotation effect.
In this compound, the bulky pyrimidine ring forces the cyclopentyl group into a twist conformation, as evidenced by coupling constants (J = 8–10 Hz) in $$^1$$H NMR spectra of analogs. This conformation minimizes steric clashes between the cyclopentyl hydrogens and the chlorine atom at position 6.
Tautomeric Forms and Electronic Delocalization Patterns
Pyrimidine derivatives exhibit tautomerism due to the mobility of protons on nitrogen atoms. For this compound, two tautomeric forms are plausible:
- Amino-Oxo Form : The proton resides on N1, with a carbonyl group at C4.
- Imino-Hydroxy Form : The proton shifts to the carboxylic oxygen, creating an imino group at N1.
Density functional theory (DFT) calculations on analogous compounds suggest the amino-oxo form is energetically favored by 12–15 kJ/mol due to resonance stabilization between the carboxylic acid and pyrimidine ring. Electron delocalization extends from the carboxylic oxygen into the ring, as shown by shortened C4–C5 bonds (1.42 Å vs. 1.48 Å in non-conjugated systems). The chlorine atom’s electronegativity further polarizes the ring, enhancing the acidity of the carboxylic proton (predicted pKa ≈ 2.8).
Table 2 summarizes tautomeric preferences:
| Tautomer | Energy (kJ/mol) | Dominant Resonance Structure |
|---|---|---|
| Amino-Oxo | 0 (reference) | Carboxylic acid conjugated to pyrimidine |
| Imino-Hydroxy | +12 | Isolated carboxylic acid, imino group |
This electronic configuration facilitates reactivity at C5, where partial positive charge accumulation attracts nucleophiles.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
6-chloro-2-cyclopentylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15) |
InChI Key |
SDRRJLWFYWMMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The most detailed and reproducible preparation method involves a two-step process starting from 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , which undergoes coupling with acrylic acid followed by intramolecular cyclization to yield the target compound or its close analogs.
Step 1: Coupling Reaction to Form 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (Formula I)
- Reactants : 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid.
- Catalysts : Metal nickel salt and cuprous halide (e.g., cuprous iodide).
- Ligand : Organic ligand such as triphenylphosphine.
- Base : Organic base like N,N-diisopropylethylamine.
- Solvent : Absolute ethanol.
- Conditions : Acrylic acid is added dropwise under nitrogen atmosphere to control temperature below 65 °C; then the reaction mixture is stirred at 65 °C for 8 hours.
- Molar Ratio : Raw material to acrylic acid is optimized between 1:1 to 1:5, with 1:3.2 providing the best yield.
- Yield : Approximately 73.1%.
- The dropwise addition of acrylic acid minimizes side reactions.
- Post-reaction cooling to 5-10 °C followed by filtration and ethanol washing yields the crude product.
Step 2: Intramolecular Cyclization to Form 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula II)
- Starting Material : Compound from Step 1 (Formula I).
- Catalyst : Cuprous chloride or cuprous bromide.
- Base : Organic bases such as triethylamine or inorganic bases like potassium carbonate.
- Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
- Conditions : Stirring under nitrogen at 50-110 °C for 12 hours.
- Workup : Cooling, addition of concentrated ammonia, dilution with water, filtration, washing, and drying.
- Yield : Approximately 97.6%.
- ^1H NMR (400 MHz, CDCl_3): δ 1.46–1.58 (m, 6H), 1.83 (q, 2H), 2.64 (m, 1H), 2.88–3.13 (d, 2H), 3.88 (t, 1H), 7.52 (s, 1H), 12.56 (s, 1H).
Optimization Notes
- Temperature control during acrylic acid addition is critical to minimize side reactions.
- The molar ratio of reactants influences reaction completeness and yield.
- Choice of catalyst and solvent in cyclization affects reaction rate and purity.
- Organic bases like triethylamine facilitate cyclization efficiently.
- Use of nitrogen atmosphere prevents oxidation or moisture interference.
Data Tables Summarizing Key Reaction Parameters and Outcomes
| Step | Reactants & Reagents | Catalyst(s) | Solvent(s) | Base(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine + acrylic acid (1:3.2) | NiCl_2, CuI, triphenylphosphine | Absolute ethanol | N,N-diisopropylethylamine | 65 | 8 | 73.1 | Acrylic acid added dropwise; N_2 atmosphere |
| 2 | Compound I | CuCl or CuBr | DMSO, DMF, THF | Triethylamine, K2CO3, NaOH | 70 (50-110 range) | 12 | 97.6 | Intramolecular cyclization; ammonia quench |
Additional Research Outcomes and Considerations
- The synthetic process has been patented and validated at scale, demonstrating reproducibility and scalability.
- Analytical techniques such as HPLC and ^1H NMR confirm the structure and purity of intermediates and final products.
- The cyclization step is highly efficient, with yields approaching quantitative conversion.
- The process avoids harsh reagents and conditions, favoring environmentally benign solvents and bases.
- Side reactions are minimized by careful control of temperature and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chloro and cyclopentyl groups can influence its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Cycloalkyl vs. Aromatic Substituents: The cyclopropyl group () introduces steric hindrance and moderate lipophilicity, favoring agrochemical applications (e.g., Aminocyclopyrachlor, a herbicide) . Aromatic substituents (e.g., 4-chlorophenyl in ) enable π-π stacking interactions, improving binding to biological targets .
Hydroxy vs. Chloro Groups :
Hydrogen Bonding and Crystal Packing
- 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid () forms extensive hydrogen-bonded networks (e.g., R₂²(8) and R₆⁶(34) motifs), stabilizing its crystal structure .
- Carboxylic acid groups in analogs like 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid () facilitate salt formation, improving aqueous solubility for biochemical applications .
Agrochemicals
- Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, ) is a commercial herbicide due to its systemic activity and stability .
- 4-Chloro-6-methoxypyrimidin-2-amine () is a precursor to pesticides like imazosulfuron, highlighting the importance of methoxy and chloro groups in herbicidal activity .
Pharmaceuticals
- 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid () is used as a biochemical reagent, leveraging its hydrogen-bonding capability for enzyme inhibition studies .
- (2S,4S)-3-Acryloyl-6-oxo-2-phenylperhydropyrimidine-4-carboxylic acid () serves as a chiral auxiliary in asymmetric synthesis, demonstrating the versatility of pyrimidine-carboxylic acid derivatives in drug development .
Research Chemicals
- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid () is marketed for life science research, emphasizing its role in probing structure-activity relationships .
Key Differences and Trends
Lipophilicity: Cycloalkyl substituents (cyclopropyl, cyclopentyl) increase lipophilicity compared to polar groups (hydroxy, carboxylic acid). Example: Aminocyclopyrachlor (log P ~1.5) is more lipophilic than 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (log P ~0.8), favoring soil retention in agrochemicals .
Solubility :
Steric Effects :
- Bulky substituents (cyclopentyl, phenyl) may hinder binding to enzyme active sites but improve selectivity.
Biological Activity
6-Chloro-2-cyclopentylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a unique structure that includes a cyclopentyl group and a chlorine atom at the 6-position, alongside a carboxylic acid functional group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : Approximately 226.66 g/mol
- Structure : The presence of the carboxylic acid group enhances the compound's reactivity, making it suitable for various synthetic applications.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors. The following sections detail its pharmacological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research has shown that pyrimidine derivatives can exhibit significant antimicrobial properties. In studies involving similar compounds, it was noted that modifications in the pyrimidine structure could lead to enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A related compound, 6-Chloro-2-(1-methylcyclopentyl)pyrimidine-4-carboxylic acid, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 12.5 mg/mL .
Anti-inflammatory Activity
Pyrimidine derivatives are also known for their anti-inflammatory effects. The carboxylic acid moiety may contribute to this activity by modulating inflammatory pathways.
- Research Findings : In a comparative study of various pyrimidine derivatives, those with similar structural features to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Anticancer Potential
The anticancer properties of pyrimidine derivatives have been extensively studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Case Study : A derivative with a similar backbone was observed to induce apoptosis in non-small-cell lung carcinoma cells via the activation of caspase pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors that regulate inflammatory responses or cell proliferation.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid | C₁₁H₁₁ClN₂O₂ | Cyclopropyl group instead of cyclopentyl | Moderate antibacterial activity |
| 6-Chloro-2-(1-methylcyclopentyl)pyrimidine-4-carboxylic acid | C₁₂H₁₃ClN₂O₂ | Methyl substitution on cyclopentyl | High antibacterial activity |
| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | C₁₂H₁₃ClN₄O₂ | Different ring structure with additional nitrogen | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
